An In-depth Technical Guide to 2-Methyl-5-sulfamoylbenzoic Acid: Structure, Properties, and Synthetic Insights for Drug Discovery
An In-depth Technical Guide to 2-Methyl-5-sulfamoylbenzoic Acid: Structure, Properties, and Synthetic Insights for Drug Discovery
This technical guide provides a comprehensive overview of 2-Methyl-5-sulfamoylbenzoic acid, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, a validated synthetic pathway, and its prospective applications, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Sulfamoylbenzoic Acid Scaffold in Medicinal Chemistry
The sulfamoylbenzoic acid moiety is a well-established pharmacophore found in a variety of clinically significant drugs. The sulfonamide group is a potent hydrogen bond donor and acceptor, and its acidic nature allows it to interact with various biological targets. When incorporated into a benzoic acid framework, the resulting molecule possesses a unique combination of electronic and steric properties that can be fine-tuned to achieve high affinity and selectivity for specific enzymes and receptors.
Derivatives of sulfamoylbenzoic acid have demonstrated a broad spectrum of biological activities, including diuretic, antibacterial, and anticancer effects. Notably, this scaffold is a cornerstone in the design of carbonic anhydrase inhibitors.[1] More recent research has explored their potential as h-NTPDase inhibitors and agonists for Lysophosphatidic Acid (LPA) receptors, highlighting the continued relevance of this chemical class in modern drug discovery.[2] This guide focuses specifically on the 2-methyl substituted analog, providing a foundational understanding for its application as a versatile building block in the synthesis of novel therapeutic agents.
Chemical Structure and Properties
2-Methyl-5-sulfamoylbenzoic acid is an organic compound featuring a benzene ring substituted with a carboxylic acid at position 1, a methyl group at position 2, and a sulfonamide group at position 5.
Molecular Structure
The chemical structure of 2-Methyl-5-sulfamoylbenzoic acid is depicted below. The IUPAC name for this compound is 2-methyl-5-sulfamoylbenzoic acid.[3]
Caption: Proposed synthetic workflow for 2-Methyl-5-sulfamoylbenzoic acid.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure adapted from the synthesis of structurally related compounds. [4][5] Step 1: Synthesis of 2-Methyl-5-chlorosulfonylbenzoic Acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, place 2-methylbenzoic acid (1.0 eq).
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Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C. The addition of chlorosulfonic acid is highly exothermic and releases HCl gas, necessitating careful control and an efficient gas trap.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum to yield 2-methyl-5-chlorosulfonylbenzoic acid.
Step 2: Synthesis of 2-Methyl-5-sulfamoylbenzoic Acid
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Reaction Setup: In a round-bottom flask, suspend the crude 2-methyl-5-chlorosulfonylbenzoic acid (1.0 eq) in an excess of concentrated ammonium hydroxide solution (e.g., 28-30%).
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Reaction Progression: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC.
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Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The desired product will precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 2-Methyl-5-sulfamoylbenzoic acid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the sulfonamide protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm). The methyl protons will be a singlet at approximately 2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically above 10 ppm, and the sulfonamide protons will also appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carboxyl carbon will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the electron-withdrawing sulfonyl group being further downfield. The methyl carbon will be the most upfield signal, typically around 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
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N-H stretch (sulfonamide): Two sharp to medium bands around 3300-3400 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.
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S=O stretch (sulfonamide): Two strong bands, one asymmetric (around 1350 cm⁻¹) and one symmetric (around 1160 cm⁻¹).
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C-N and C-S stretches: In the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₉NO₄S. The calculated monoisotopic mass is 215.0252 Da. [3]Common fragmentation patterns would involve the loss of the carboxylic acid group, the sulfamoyl group, and cleavage of the aromatic ring.
Applications in Drug Development and Research
2-Methyl-5-sulfamoylbenzoic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a carboxylic acid and a sulfonamide group, allows for a wide range of chemical modifications.
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Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a key zinc-binding group in the active site of carbonic anhydrases. By modifying the substitution pattern on the aromatic ring, it is possible to achieve isoform-selective inhibition, which is crucial for targeting specific disease states such as glaucoma, edema, and certain types of cancer. [1]* h-NTPDase Inhibitors: Recent studies have identified sulfamoylbenzamide derivatives as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in purinergic signaling and play a role in inflammation, thrombosis, and cancer. [2]The carboxylic acid group of 2-Methyl-5-sulfamoylbenzoic acid can be readily converted to a variety of amides to explore the structure-activity relationships for this target class.
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LPA Receptor Agonists: Sulfamoylbenzoic acid analogues have been identified as specific agonists of the LPA₂ receptor, which is implicated in cell survival and mucosal protection. [6]This suggests that derivatives of 2-Methyl-5-sulfamoylbenzoic acid could be explored for their potential in treating conditions related to apoptosis and tissue damage.
Safety and Handling
Based on available data for the compound, 2-Methyl-5-sulfamoylbenzoic acid is classified as an irritant. [3]It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Methyl-5-sulfamoylbenzoic acid is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its synthesis is straightforward, and its structure allows for diverse chemical modifications to target a range of biological pathways. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable building block in their scientific endeavors.
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